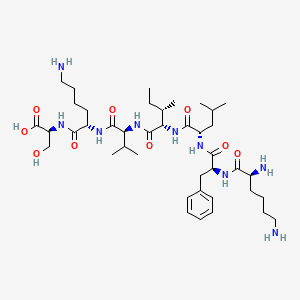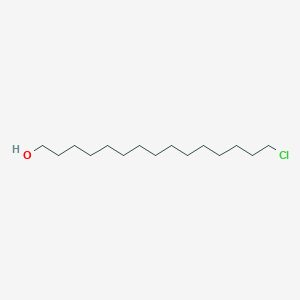
15-Chloropentadecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-Chloropentadecan-1-ol is an organic compound with the molecular formula C15H31ClO It is a chlorinated fatty alcohol, characterized by a long hydrocarbon chain with a hydroxyl group at one end and a chlorine atom attached to the 15th carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 15-Chloropentadecan-1-ol can be synthesized through several methods. One common approach involves the chlorination of pentadecan-1-ol. This reaction typically uses thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under controlled conditions. The reaction proceeds as follows: [ \text{C15H31OH} + \text{SOCl2} \rightarrow \text{C15H31Cl} + \text{SO2} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 15-Chloropentadecan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The chlorine atom can be reduced to form pentadecan-1-ol.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: Pentadecanoic acid or pentadecanone.
Reduction: Pentadecan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
15-Chloropentadecan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including surfactants and lubricants.
Biology: It serves as a model compound for studying the behavior of chlorinated fatty alcohols in biological systems.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its chlorinated structure.
Industry: It is used in the formulation of specialty chemicals, including plasticizers and stabilizers.
Mechanism of Action
The mechanism of action of 15-Chloropentadecan-1-ol involves its interaction with cellular membranes. The long hydrocarbon chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. The chlorine atom may also participate in biochemical reactions, contributing to its antimicrobial properties. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Pentadecan-1-ol: Lacks the chlorine atom, making it less reactive in certain chemical reactions.
15-Bromopentadecan-1-ol: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
15-Iodopentadecan-1-ol: Contains an iodine atom, which can significantly alter its chemical properties and reactivity.
Uniqueness: 15-Chloropentadecan-1-ol is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
253881-08-2 |
|---|---|
Molecular Formula |
C15H31ClO |
Molecular Weight |
262.86 g/mol |
IUPAC Name |
15-chloropentadecan-1-ol |
InChI |
InChI=1S/C15H31ClO/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17/h17H,1-15H2 |
InChI Key |
XEQJEJOBEPBUPC-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCO)CCCCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


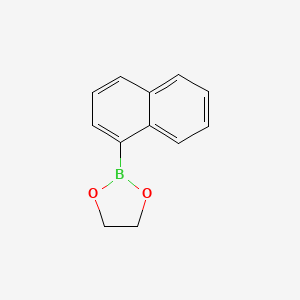
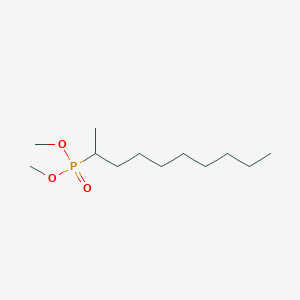
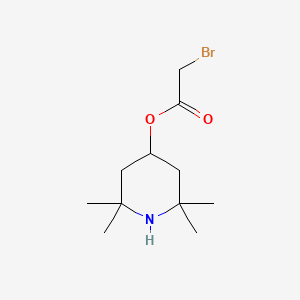
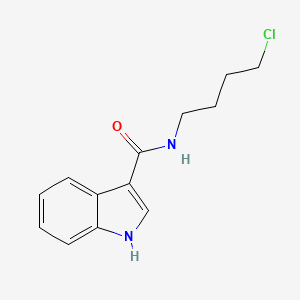
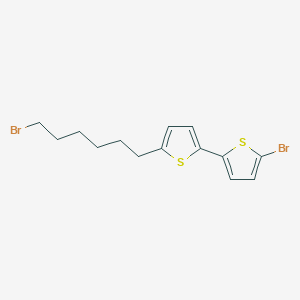
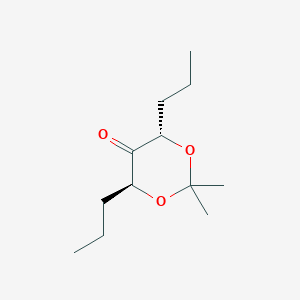
![Ethyl [5-(2-aminopyridin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B14235348.png)
![1,1'-[Buta-1,3-diene-1,4-diylbis(selanylmethylene)]dibenzene](/img/structure/B14235351.png)
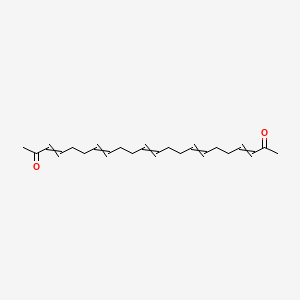
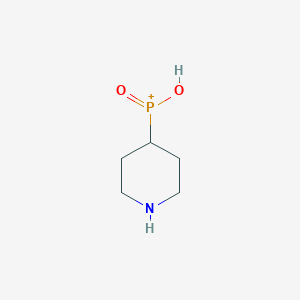
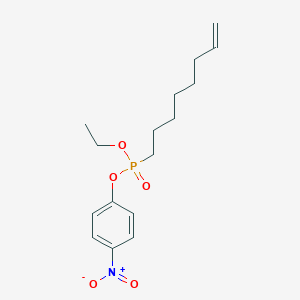
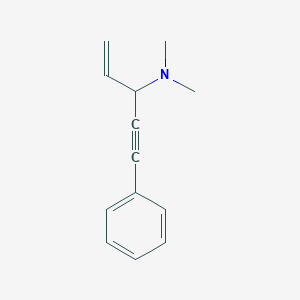
![1-[(Dodecylsulfanyl)methyl]-4-methoxybenzene](/img/structure/B14235396.png)
